

Microbial Production via Metabolic Engineering

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Compound Focus: Sodium anthranilate

CAS No.: 552-37-4

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A highly developed and sustainable pathway for anthranilate production uses engineered **Escherichia coli** (**E. coli**). This approach is a compelling alternative to traditional chemical synthesis from petroleum-based benzene [1].

The core strategy involves genetically modifying *E. coli* to overproduce and accumulate anthranilate, which is then converted to its sodium salt [1].

Experimental Protocol: Anthranilate Production in *E. coli*

The following methodology is adapted from a metabolic engineering study [1].

- **Strain Engineering:**
 - **Base Strain:** Use *E. coli* W3110 *trpD9923*. This mutant strain has a stop codon in the *trpD* gene, which knocks out the activity of anthranilate phosphoribosyl transferase. This prevents the conversion of anthranilate to the next intermediate in the tryptophan pathway, causing anthranilate to accumulate [1].
 - **Genetic Modifications:**
 - Introduce a plasmid (e.g., pJLBaroGfbrtkA) expressing a feedback-inhibition-resistant version of 3-deoxy-D-arabino-heptulosonate-7-phosphate synthase (AroGfbr) and transketolase (TktA). AroGfbr increases carbon flow into the aromatic amino acid pathway, and TktA boosts the supply of the precursor D-erythrose 4-phosphate [1].
 - For higher yields, inactivate the phosphotransferase system (PTS) by deleting the *ptsH/crr* genes. This increases the availability of phosphoenolpyruvate (PEP), another key precursor for anthranilate synthesis [1].

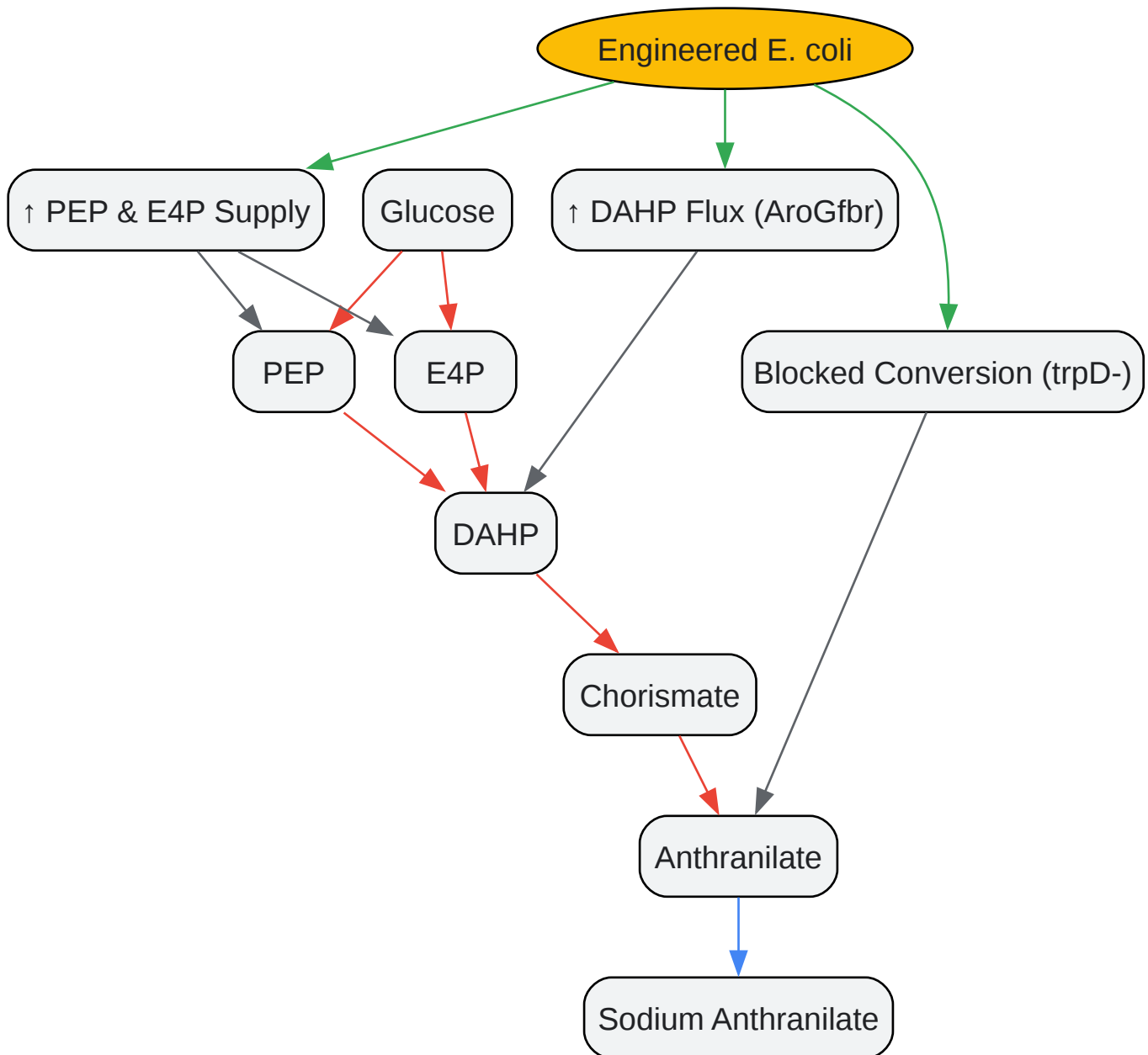
- **Fermentation Protocol:**

- **Medium:** For high-yield production, use a complex medium in a fed-batch bioreactor.
- **Culture Conditions:**
 - Temperature: 37°C [1].
 - The fed-batch process is designed to extend the production phase by controlled feeding of nutrients [1].
- **Production:** The engineered strain W3110 *trpD9923/ pJLBaroGfbrktA* can produce **14 g/L of anthranilate in 34 hours** under these optimized conditions [1].

- **Downstream Processing:**

- After fermentation, the anthranilate produced is in its acidic form.
- The conversion to **sodium anthranilate** involves a simple acid-base reaction. The fermentation broth is treated with sodium hydroxide (NaOH), resulting in the formation of the sodium salt, which can then be purified and crystallized.

The following diagram illustrates this engineered metabolic pathway for anthranilate production in *E. coli*.



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Engineered E. coli pathway for **sodium anthranilate** production.

Quantitative Production Data

The table below summarizes the performance of different engineered *E. coli* strains in shake flasks with minimal medium [1].

E. coli Strain	Anthranilate Titer (g/L)	Yield from Glucose (g/g)	Key Genetic Features
W3110 <i>trpD9923</i>	0.31	0.06	Base mutant strain (<i>trpD</i> -)
W3110 <i>trpD9923</i> PTS-	0.70	0.12	<i>trpD</i> -, PTS inactivation
W3110 <i>trpD9923</i> / pJLBaroGfbrtktA	0.75	0.08	<i>trpD</i> -, AroGfbr & TktA overexpression

Direct Chemical Synthesis and Other Contexts

The search results provide less detailed information on direct chemical synthesis routes.

- **Organic Synthesis Intermediates:** Several suppliers list **Sodium Anthranilate** (CAS No. 552-37-4) for use as a pharmaceutical intermediate and for research and development [2] [3]. One source mentions its use as a building block for preparing N-arylated 3-hydroxyquinolin-4(1H)-ones, which are compounds with potential biological activity [4].
- **Ligand in Coordination Chemistry:** **Sodium anthranilate** can be used to synthesize Schiff base ligands. For example, it can be condensed with salicylaldehyde to form a salicylidene anthranilate ligand, which can then be used to prepare metal complexes studied for their catalytic and corrosion inhibition properties [5].

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